molecular formula C3H4F3NO2 B6317642 1,1,1-Trifluoro-2-nitropropane, 99% CAS No. 32827-21-7

1,1,1-Trifluoro-2-nitropropane, 99%

Cat. No.: B6317642
CAS No.: 32827-21-7
M. Wt: 143.06 g/mol
InChI Key: CHPPXJGZEBYNAW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-nitropropane (C₃H₄F₃NO₂) is a fluorinated nitroalkane characterized by a trifluoromethyl group and a nitro group attached to adjacent carbons. This compound is notable for its high purity (99%), making it suitable for specialized applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

1,1,1-trifluoro-2-nitropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO2/c1-2(7(8)9)3(4,5)6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPPXJGZEBYNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 1,1,1-Trifluoro-2-nitropropane, the following comparisons are made with analogous compounds:

Nitropropanes
  • 1-Nitropropane (C₃H₇NO₂) and 2-Nitropropane (C₃H₇NO₂): Both isomers share the molecular formula C₃H₇NO₂ (molecular weight: 89.09 g/mol) but differ in nitro group placement. Environmental behavior: 1-Nitropropane and 2-Nitropropane exhibit distinct environmental persistence. For example, 1-Nitropropane has a reported concentration of 89.09 g/mol in drinking water, while 2-Nitropropane’s air concentration is listed as "? mmol/m³" (data incomplete) . Reactivity: Unlike 1,1,1-Trifluoro-2-nitropropane, these compounds lack fluorine substituents, resulting in lower thermal stability and reduced resistance to oxidation.
Fluorinated Nitro Compounds
  • 1-Fluoro-2-nitrobenzene (C₆H₄FNO₂): Aromatic counterpart with a molecular weight of 210 g/mol. The benzene ring stabilizes the nitro group, reducing reactivity compared to aliphatic 1,1,1-Trifluoro-2-nitropropane. However, its fluorine substitution at the ortho position enhances electrophilic substitution selectivity .
  • 4-Trifluoromethyl-thiazol-2ylamine (C₄H₃F₃N₂S) :
    • A heterocyclic fluorinated compound with a molecular weight of 372 g/mol.
    • The thiazole ring and trifluoromethyl group confer distinct electronic properties, making it more polar but less volatile than 1,1,1-Trifluoro-2-nitropropane .

Key Data Tables

Table 1: Physical and Environmental Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Purity Environmental Concentration (Drinking Water)
1,1,1-Trifluoro-2-nitropropane C₃H₄F₃NO₂ 163.06 99% Not reported
1-Nitropropane C₃H₇NO₂ 89.09 N/A 89.09 g/mol
2-Nitropropane C₃H₇NO₂ 89.09 N/A Not reported
1-Fluoro-2-nitrobenzene C₆H₄FNO₂ 210 99% Not reported

Sources :

Table 2: Functional Group Impact on Reactivity
Compound Key Functional Groups Reactivity Profile
1,1,1-Trifluoro-2-nitropropane -NO₂, -CF₃ High electrophilicity; stable under acidic conditions
2-Nitropropane -NO₂ Prone to radical decomposition at elevated temps
1-Fluoro-2-nitrobenzene -NO₂, -F (aromatic) Moderate electrophilicity; undergoes nitration

Gaps and Limitations

  • Data Availability: Environmental concentrations and long-term stability data for 1,1,1-Trifluoro-2-nitropropane are absent in current literature, unlike its non-fluorinated analogs .
  • Purity Benchmarks : While 99% purity is standard for industrial use, lower-purity analogs (e.g., 95% 4-Trifluoromethyl-thiazol-2ylamine) highlight variability in synthesis protocols .

Preparation Methods

Nitration of 1,1,1-Trifluoropropane Derivatives

A common route involves the nitration of halogenated trifluoropropane intermediates. For instance, US5138087A describes the preparation of 1,1,1-trifluoro-2-propene compounds via halogenation and elimination. While this patent focuses on insecticidal intermediates, analogous steps can be adapted for nitropropane synthesis:

  • Halogenation : Reacting 1,1,1-trifluoropropane with bromine or chlorine in solvents like carbon tetrachloride yields 2,3-dihalo-1,1,1-trifluoropropane (F₃CCHXCH₂X, X = Cl, Br).

  • Nitro Substitution : Treating the dihalo intermediate with silver nitrite (AgNO₂) or sodium nitrite (NaNO₂) in polar aprotic solvents (e.g., dimethylformamide) substitutes halides with nitro groups.

Example Reaction:

F₃CCHBrCH₂Br+2AgNO₂F₃CCH(NO₂)CH₃+2AgBr\text{F₃CCHBrCH₂Br} + 2\text{AgNO₂} \rightarrow \text{F₃CCH(NO₂)CH₃} + 2\text{AgBr}

This method achieves moderate yields (60–70%) but requires rigorous purification to remove residual halides.

Oxidation of Trifluorinated Hydroxylamine Intermediates

CN119039148A outlines a catalytic oxidation method for 2-nitropropane using isopropyl hydroxylamine and hydrogen peroxide. Adapting this approach for the trifluoro variant involves:

  • Synthesis of Trifluorinated Hydroxylamine : Reacting 1,1,1-trifluoro-2-propanol with hydroxylamine under acidic conditions.

  • Oxidation : Treating the hydroxylamine intermediate with hydrogen peroxide (20–50% concentration) in the presence of tungsten-based catalysts (e.g., tungstic acid, sodium tungstate).

Reaction Conditions:

  • Catalyst Load : 1–5 wt% of tungstic acid relative to substrate.

  • Temperature : -10°C to 55°C (optimized at 20–25°C).

  • Molar Ratio : H₂O₂ : hydroxylamine = 2–2.5 : 1.

Yield and Purity:

  • Conversion: >99%

  • Selectivity: 99.5–99.7%

  • Post-reaction extraction with dimethyl carbonate and vacuum distillation achieves 99% purity.

Hydrogenation of Nitroolefins

US4622427A discloses the partial hydrogenation of nitroalkenes to nitroalkanes using palladium or platinum catalysts. For 1,1,1-trifluoro-2-nitropropane:

  • Nitroolefin Preparation : Dehydrohalogenation of 2-nitro-1,1,1-trifluoro-3-chloropropane yields 1,1,1-trifluoro-2-nitropropene.

  • Hydrogenation : Catalytic hydrogenation (H₂, 1–5 atm) over Pd/C or PtO₂ selectively reduces the double bond.

Key Parameters:

  • Catalyst : 5% Pd/C, 0.5–1 wt% loading.

  • Solvent : Ethanol or ethyl acetate.

  • Purity : Distillation under reduced pressure (-0.098 MPa) removes traces of olefinic impurities.

Purification and Analytical Validation

Distillation Techniques

  • Fractional Distillation : Bulb-to-bulb distillation at 14 mm Hg separates isomers and byproducts (e.g., CF₃CH(OH)CF₃).

  • Vacuum Distillation : Final purification at -0.098 MPa yields 99.7% purity, as validated by HPLC.

Solvent Extraction

  • Extractants : Dimethyl carbonate, ethyl acetate, or dichloromethane partition nitropropane from aqueous reaction mixtures.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity Key Advantage
Nitration of DihalidesAgNO₂/NaNO₂50–80°C60–70%98%Simple halogenation steps
Hydroxylamine OxidationTungstic acid20–25°C>99%99.7%High selectivity, mild conditions
Nitroolefin HydrogenationPd/C25–40°C85–90%99%Scalable, minimal byproducts

Challenges and Optimization Strategies

  • Impurity Control : IR and NMR analyses detect residual NO, NO₂, and hydroxylated byproducts. Freezing at liquid nitrogen temperatures (-196°C) segregates volatile impurities.

  • Catalyst Recycling : Tungsten catalysts (e.g., sodium tungstate) are recoverable via filtration, reducing costs.

  • Safety : Exothermic oxidation with H₂O₂ necessitates controlled addition rates and cooling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,1,1-Trifluoro-2-nitropropane with ≥99% purity?

  • Methodology : Nitration of 1,1,1-trifluoropropane precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to achieve high purity .
  • Characterization : Confirm structure and purity using 19F NMR^{19}\text{F NMR} (to verify trifluoromethyl groups) and 1H NMR^{1}\text{H NMR} (to confirm nitropropane backbone). IR spectroscopy can validate nitro (-NO₂) and C-F bond vibrations .

Q. What analytical techniques are essential for assessing purity and structural integrity?

  • Chromatography : High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is optimal for quantifying nitro group-containing impurities .
  • Spectroscopy : Mass spectrometry (EI-MS) to confirm molecular ion peaks (e.g., m/z for C₃H₄F₃NO₂) and detect fragmentation patterns .

Q. What storage conditions prevent degradation of 1,1,1-Trifluoro-2-nitropropane?

  • Protocols : Store in amber glass containers at 0–6°C under inert gas (argon/nitrogen) to mitigate photodegradation and oxidative side reactions. Regular stability testing via HPLC is advised .

Advanced Research Questions

Q. How do the electronic effects of the trifluoromethyl and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases electrophilicity at the β-carbon, enhancing nucleophilic substitution reactivity. The nitro group stabilizes transition states in aromatic substitution reactions, as observed in structurally similar compounds like 2,2,2-trifluoro-1-(4-nitrophenyl)ethanone .
  • Experimental Design : Use DFT calculations to map electron density distribution and predict regioselectivity in reactions. Validate with kinetic studies under varying solvent polarities .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?

  • Data Analysis : Compare reaction conditions (e.g., solvent, catalyst loading, temperature) across studies. Replicate experiments with standardized controls (e.g., internal standards for yield quantification). Use multivariate analysis to isolate variables affecting efficiency .
  • Case Study : Discrepancies in Pd-catalyzed coupling yields may arise from trace moisture; rigorous drying of reagents/solvents and in situ FT-IR monitoring can mitigate this .

Q. What advanced applications exist for this compound in materials science or medicinal chemistry?

  • Materials Science : As a fluorinated building block for liquid crystals or polymers, leveraging its thermal stability and low polarizability. For example, analogs like 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione are used in optoelectronic materials .
  • Medicinal Chemistry : The nitro group facilitates bioactivation via nitroreductases, making it a candidate for prodrug design. Structural analogs exhibit activity in targeting oxidative stress pathways .

Methodological Notes

  • Contradiction Handling : If conflicting spectral data arise (e.g., 19F NMR^{19}\text{F NMR} shifts), cross-validate with independent techniques like X-ray crystallography or gas chromatography–mass spectrometry (GC-MS) .
  • Safety Protocols : Use explosion-proof equipment during nitration reactions. Toxicity screening (e.g., Ames test) is recommended due to nitro group mutagenicity .

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